4-(Methoxy-d3-methyl)piperidine
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Overview
Description
4-(Methoxy-d3-methyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. The compound this compound is particularly notable for its deuterium substitution, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-d3-methyl)piperidine can be achieved through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, good yields, and mild reaction conditions.
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation and cyclization reactions. For instance, the use of ionic liquids as catalysts has been explored for the green synthesis of piperidine derivatives . These methods are designed to be efficient, environmentally friendly, and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxy-d3-methyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to piperidinones.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Introduction of different functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives, which are valuable in pharmaceutical synthesis .
Scientific Research Applications
4-(Methoxy-d3-methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-(Methoxy-d3-methyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit certain enzymes and receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methoxy-d3-methyl)piperidine include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart is its deuterium substitution, which can enhance its stability and alter its metabolic profile. This makes it a valuable compound for studying the effects of isotopic substitution on chemical and biological properties.
Properties
IUPAC Name |
4-(trideuteriomethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDIDHHEBJPDL-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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